molecular formula C9H9N5OS B3035246 2-amino-4-methyl-N-(1,3-thiazol-2-yl)-5-pyrimidinecarboxamide CAS No. 303998-85-8

2-amino-4-methyl-N-(1,3-thiazol-2-yl)-5-pyrimidinecarboxamide

Cat. No.: B3035246
CAS No.: 303998-85-8
M. Wt: 235.27 g/mol
InChI Key: SEDDRAFPMKXNDR-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-N-(1,3-thiazol-2-yl)-5-pyrimidinecarboxamide (AMTPC) is a synthetic organic compound that is used in a variety of scientific research applications. It is an important component of many biochemical and physiological processes, and is used in a wide range of laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Derivatives: Research shows the synthesis of various derivatives, such as the formation of (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates from similar compounds, indicating potential for diverse chemical applications (Žugelj et al., 2009).
  • Spectroscopic Identification: Studies involve the synthesis of pyrimidine-2-thione derivatives, revealing insights into the compound's structure through spectroscopic methods (Mohammed et al., 2016).
  • Synthesis of Functionalized Compounds: Research on the synthesis of imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines shows how these compounds can be modified for various chemical applications (Peterlin-Mašič et al., 2000).

Biological and Pharmacological Applications

  • Antimicrobial Activity: Some derivatives, such as 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, exhibit antimicrobial activity, showing promise in pharmacological applications (Kolisnyk et al., 2015).
  • Synthesis of Bioactive Compounds: Novel derivatives such as benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from this compound have shown anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
  • Enzymatic Activity in Plants: The compound's derivatives have been studied in the context of thiazole biosynthesis in plants, showing its relevance in biological processes (Godoi et al., 2006).

Mechanism of Action

The mechanism of action of “2-amino-4-methyl-N-(1,3-thiazol-2-yl)-5-pyrimidinecarboxamide” is not specified in the sources I found .

Safety and Hazards

The safety and hazards associated with “2-amino-4-methyl-N-(1,3-thiazol-2-yl)-5-pyrimidinecarboxamide” are not specified in the sources I found .

Properties

IUPAC Name

2-amino-4-methyl-N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5OS/c1-5-6(4-12-8(10)13-5)7(15)14-9-11-2-3-16-9/h2-4H,1H3,(H2,10,12,13)(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDDRAFPMKXNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC2=NC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901209292
Record name 2-Amino-4-methyl-N-2-thiazolyl-5-pyrimidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901209292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303998-85-8
Record name 2-Amino-4-methyl-N-2-thiazolyl-5-pyrimidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303998-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-methyl-N-2-thiazolyl-5-pyrimidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901209292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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